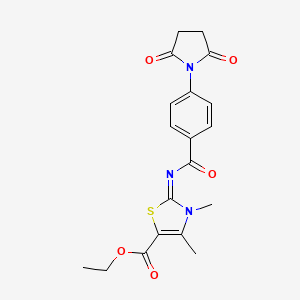

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-4-27-18(26)16-11(2)21(3)19(28-16)20-17(25)12-5-7-13(8-6-12)22-14(23)9-10-15(22)24/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTOQRCCMPXUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It has been found to increase monoclonal antibody production in chinese hamster ovary cells. This suggests that the compound may interact with cellular mechanisms involved in protein synthesis and modification.

Mode of Action

The compound appears to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This suggests that it may interact with metabolic pathways to enhance energy production and utilization, thereby promoting protein synthesis.

Biochemical Pathways

Its observed effects on glucose uptake and atp levels suggest that it may influence pathways related to cellular metabolism and energy production.

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies. Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans.

Biological Activity

(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The compound contains several notable functional groups:

- Thiazole Ring : Known for its role in various biological activities.

- Pyrrolidine Moiety : Often associated with a range of pharmacological effects.

- Aromatic Benzoyl Group : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities including:

- Antimicrobial Properties : The presence of sulfonamide groups is known to confer antibacterial activity.

- Anticancer Effects : Thiazole derivatives have shown promise in targeting cancer cells.

- Anti-inflammatory Activity : The compound's structure suggests potential efficacy in modulating inflammatory pathways.

Synthesis

The synthesis of this compound can be approached through various methodologies. Recent advancements in synthetic chemistry allow for optimized reaction conditions leading to higher yields.

Understanding the interaction of this compound with biological targets is crucial. Preliminary studies suggest that:

- The thiazole ring may engage in nucleophilic substitutions.

- The sulfonamide group can participate in acylation reactions.

These interactions could lead to significant biological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of thiazole and pyrrolidine derivatives:

- Antibacterial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-ethyl 2-(... | Thiazole, Sulfonamide, Pyrrolidine | Antimicrobial, Anticancer |

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Thiazole-containing Anticancer Agents | Thiazole | Anticancer |

| Pyrrolidine Derivatives | Pyrrolidine | Diverse biological activities |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. The thiazole moiety in (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate has been linked to the inhibition of various cancer cell lines. For example, a study demonstrated that thiazole derivatives could induce apoptosis in breast cancer cells through the activation of specific signaling pathways .

1.2 Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Research indicates that thiazole derivatives possess inhibitory effects against a range of bacterial strains. The incorporation of the pyrrolidine ring enhances its efficacy by improving solubility and bioavailability, making it a candidate for further development in antimicrobial therapies .

1.3 Anti-inflammatory Effects

Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties. In silico molecular docking studies have indicated potential interactions with enzymes involved in inflammatory responses, such as 5-lipoxygenase . This positions the compound as a potential lead for developing new anti-inflammatory drugs.

Material Science Applications

2.1 Photopolymerization

The compound's structural characteristics make it suitable for applications in photopolymerization processes. Its ability to undergo radical polymerization upon UV exposure can be utilized in the development of photosensitive resins for coatings and adhesives . This application is particularly relevant in the electronics industry for producing protective films and components.

2.2 Organic Light Emitting Diodes (OLEDs)

Research into organic semiconductors suggests that compounds like this compound may have applications in OLED technology due to their electronic properties . The thiazole ring contributes to the compound's ability to emit light when subjected to an electric current.

Agricultural Chemistry Applications

3.1 Pesticide Development

The unique chemical structure of this compound presents opportunities in developing new pesticides. Its potential bioactivity against pests can be explored to create environmentally friendly alternatives to traditional pesticides .

Summary Table of Applications

Q & A

Q. Q1. What are the standard synthetic routes for preparing (Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate?

Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzoyl derivatives and thiazole precursors. A typical approach involves refluxing intermediates (e.g., 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride) with ethyl 2-amino-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). Post-reaction, solvent removal under reduced pressure and recrystallization yield the pure product .

Advanced Synthesis Challenges

Q. Q2. How can reaction conditions be optimized to improve yield and stereoselectivity in the synthesis of this compound?

Methodological Answer: Optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time and improve Z/E selectivity .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during imine formation .

Basic Structural Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : and NMR identify proton environments (e.g., imine CH=N at δ 8.2–8.5 ppm) and carbonyl groups (C=O at δ 165–175 ppm) .

- X-ray crystallography : Resolves stereochemistry (Z-configuration) and intramolecular hydrogen bonding .

- HRMS : Validates molecular formula (e.g., C₂₁H₂₂N₃O₅S) .

Advanced Characterization Challenges

Q. Q4. How can researchers address ambiguities in distinguishing Z/E isomers during characterization?

Methodological Answer:

- NOESY NMR : Detects spatial proximity between thiazole methyl groups and benzoyl protons to confirm Z-configuration .

- Vibrational spectroscopy : IR peaks for C=N (1620–1640 cm⁻¹) and C=O (1680–1700 cm⁻¹) differ between isomers .

- Computational DFT : Compares experimental and calculated NMR shifts to validate geometry .

Basic Biological Activity Screening

Q. Q5. What preliminary assays are recommended to evaluate this compound’s bioactivity?

Methodological Answer:

- Antimicrobial : Broth microdilution assays (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Bioactivity Studies

Q. Q6. How can researchers design assays to probe specific molecular targets (e.g., kinases) for this compound?

Methodological Answer:

- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ATP-competitive assays with ADP-Glo™ detection .

- Molecular docking : Pre-screen against kinase crystal structures (PDB) to prioritize targets .

- SPR spectroscopy : Quantify binding kinetics (KD) for hit validation .

Data Contradiction Analysis

Q. Q7. How should researchers reconcile conflicting reports on this compound’s cytotoxicity across studies?

Methodological Answer:

- Assay standardization : Compare cell lines, incubation times, and controls (e.g., doxorubicin as a reference) .

- Solubility checks : Ensure DMSO concentration ≤0.1% to avoid false negatives .

- Metabolic stability : Test in liver microsomes to rule out rapid degradation .

Structure-Activity Relationship (SAR) Studies

Q. Q8. Which substituents on the thiazole and pyrrolidinone rings most significantly influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., -Cl on benzoyl) enhance kinase inhibition by increasing electrophilicity .

- Methyl groups on the thiazole improve metabolic stability but reduce solubility .

- Pyrrolidinone ring modifications (e.g., replacing dioxo with thioxo) alter selectivity for bacterial vs. mammalian targets .

Computational Modeling Applications

Q. Q9. How can molecular dynamics (MD) simulations guide the design of analogs with improved binding affinity?

Methodological Answer:

- Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2) .

- MD trajectories (100 ns) : Analyze stability of key interactions (e.g., hydrogen bonds with Arg120) .

- Free-energy calculations (MM/PBSA) : Rank analogs by ΔGbinding to prioritize synthesis .

Comparative Studies with Analogs

Q. Q10. What structural analogs of this compound exhibit enhanced pharmacological profiles, and why?

Methodological Answer:

- Analog A : Replacement of ethyl carboxylate with methoxy improves blood-brain barrier penetration .

- Analog B : Fluorine substitution on benzoyl enhances antimicrobial activity via increased membrane permeability .

- Analog C : Thiazole-to-triazole substitution reduces hepatotoxicity while retaining anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.